molecular formula C20H23NO B14586330 4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine CAS No. 61511-07-7

4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine

Cat. No.: B14586330
CAS No.: 61511-07-7
M. Wt: 293.4 g/mol
InChI Key: SFDCURNTBBBSPJ-UHFFFAOYSA-N
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Description

4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine is an organic compound that features a morpholine ring attached to a biphenyl group via a but-2-en-1-yl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine typically involves the reaction of a biphenyl derivative with a morpholine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl linkage. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like halides. Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alkanes, and substitution may yield substituted morpholine derivatives .

Scientific Research Applications

4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(Phenyl)but-2-en-1-yl]morpholine: Lacks the biphenyl group, resulting in different chemical and biological properties.

    4-[3-([1,1’-Biphenyl]-4-yl)propyl]morpholine: Has a propyl linker instead of a but-2-en-1-yl linker, affecting its reactivity and interactions.

Uniqueness

4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine is unique due to the presence of both the biphenyl group and the but-2-en-1-yl linker, which confer specific structural and functional properties. These features make it a versatile compound for various applications in research and industry .

Properties

CAS No.

61511-07-7

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

4-[3-(4-phenylphenyl)but-2-enyl]morpholine

InChI

InChI=1S/C20H23NO/c1-17(11-12-21-13-15-22-16-14-21)18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-11H,12-16H2,1H3

InChI Key

SFDCURNTBBBSPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCOCC1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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